molecular formula C24H38N2O3 B012977 Nndoaac CAS No. 106649-71-2

Nndoaac

Cat. No.: B012977
CAS No.: 106649-71-2
M. Wt: 402.6 g/mol
InChI Key: DYDCSACBLWQNAH-LCGFWRJVSA-N
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Description

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a synthetic compound with the molecular formula C24H38N2O3 and a molecular weight of 402.6 g/mol. This compound is known for its unique structure, which includes a steroidal backbone modified with various functional groups.

Preparation Methods

The synthesis of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:

    Functional Group Introduction: Introducing the methoxy and oxo groups at specific positions on the steroidal backbone.

    Amide Formation: Reacting the intermediate with diethylamine to form the carboxamide group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can be compared with other steroidal compounds that have similar structures but different functional groups. Some similar compounds include:

    N,N-Diethyl-3-oxo-4-aza-5-androstene-17-carboxamide: Lacks the methoxy group.

    N,N-Diethyl-4-methoxy-3-oxo-5-androstene-17-carboxamide: Lacks the aza group.

    N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

The uniqueness of N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

106649-71-2

Molecular Formula

C24H38N2O3

Molecular Weight

402.6 g/mol

IUPAC Name

(3aS,3bS,9aR,9bS,11aS)-N,N-diethyl-6-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C24H38N2O3/c1-6-25(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)26(20)29-5)18(16)12-14-23(17,19)3/h11,16-19H,6-10,12-15H2,1-5H3/t16-,17-,18-,19?,23-,24+/m0/s1

InChI Key

DYDCSACBLWQNAH-LCGFWRJVSA-N

Isomeric SMILES

CCN(CC)C(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4OC)C)C

SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C

Synonyms

N,N-diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide
NNDOAAC

Origin of Product

United States

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